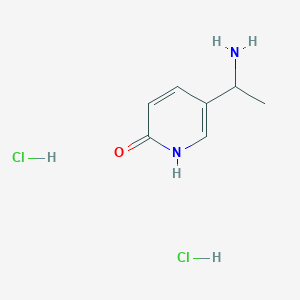

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridinone ring substituted with an aminoethyl group, and it is commonly used in its dihydrochloride salt form to enhance its stability and solubility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride typically involves the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . These reactions are carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically conducted at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine form.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted pyridinone derivatives.

Applications De Recherche Scientifique

Chemical and Biological Applications

1. Synthesis and Chemical Reactions

- Building Block : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a versatile component in organic synthesis.

- Reactions : It can undergo oxidation, reduction, and substitution reactions, which are essential for creating derivatives with specific properties.

2. Biological Research

- Enzyme Interaction Studies : The compound is studied for its potential interactions with biological molecules, particularly enzymes. It may serve as a probe in biochemical assays to study enzyme activity and inhibition.

- Anticancer Activity : Preliminary studies indicate that 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride exhibits cytotoxic effects against various cancer cell lines. For example, in vitro studies reported IC50 values demonstrating effective inhibition of cell proliferation in colorectal and breast cancer models.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | 12.5 |

| This compound | Caco-2 (Colon) | 9.8 |

| Control Compound | HeLa (Cervical) | 15.0 |

Medical Applications

1. Potential Therapeutic Properties

Research is ongoing to explore the therapeutic potential of this compound. Its ability to inhibit specific enzymes suggests it could be developed into a drug for treating conditions such as diabetes by modulating glucose metabolism through Dipeptidyl Peptidase IV (DPP-IV) inhibition.

2. Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

Case Studies

Antitumor Efficacy

A systematic study evaluated the antitumor effects of pyridine derivatives, including this compound, using both in vitro viability assays and in vivo xenograft models. The compound was found to significantly reduce tumor viability in aggressive cancer cell lines.

Metabolic Effects

In a study involving diet-induced obesity models, related compounds improved insulin sensitivity without adverse effects, suggesting potential applications for managing metabolic disorders.

Mécanisme D'action

The mechanism of action of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminopyridine: This compound is structurally similar but lacks the aminoethyl group.

Fosmidomycin: An analogue that inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase, used in antimicrobial research.

Uniqueness

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Activité Biologique

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride is a chemical compound notable for its diverse biological activities, particularly its potential therapeutic applications in oncology and neurology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with an aminoethyl side chain at the 5-position, which contributes to its biological properties. Its molecular formula is C9H12Cl2N2O, and it has a molecular weight of approximately 209.1 g/mol. The presence of a hydroxyl group and an amino group allows for significant reactivity, including nucleophilic substitution reactions and participation in esterification processes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes and receptors, particularly Rho-associated protein kinases (ROCKs). These kinases are crucial in regulating cytoskeletal dynamics and cellular motility, making the compound a candidate for therapeutic applications aimed at modulating cell signaling pathways.

Table 1: Summary of Biological Activities

Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 156.2 to 625 mg/L, indicating its potential as an antibacterial agent .

Mechanistic Studies

The biological activity of this compound has been investigated through various assays that elucidate its interaction with biological targets. These studies typically employ techniques such as:

- Binding Affinity Assays : To determine how well the compound binds to specific proteins.

- Cell Viability Assays : To assess the impact on cell proliferation.

- Molecular Docking Studies : To predict the binding modes and affinities for target enzymes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Research : In a study focusing on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation through ROCK pathway modulation. This suggests its potential use in targeted cancer therapies.

- Neurology Applications : Investigations into its effects on dopamine receptors revealed that it may provide neuroprotective benefits in models of neurodegeneration, specifically against neurotoxic agents like MPTP .

Synthesis

The synthesis of this compound involves several steps that can vary based on laboratory protocols:

- Formation of the Pyridine Ring : Starting from suitable precursors through cyclization reactions.

- Introduction of the Aminoethyl Group : Typically achieved via nucleophilic substitution reactions.

- Salt Formation : The dihydrochloride salt is formed to enhance solubility.

Propriétés

IUPAC Name |

5-(1-aminoethyl)-1H-pyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXRYVVXJAONLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC(=O)C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.